Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate is a chemical compound that belongs to the class of sulfonylpyrroles This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 4-methylphenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrole-2-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone, sulfoxide, and sulfide derivatives, as well as various substituted pyrrole compounds.
Scientific Research Applications
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(4-chlorophenyl)sulfonylpyrrole-2-carboxylate
- Ethyl 1-(4-nitrophenyl)sulfonylpyrrole-2-carboxylate
- Ethyl 1-(4-methoxyphenyl)sulfonylpyrrole-2-carboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical properties, reactivity, and biological activity. For example, the electron-withdrawing nitro group in Ethyl 1-(4-nitrophenyl)sulfonylpyrrole-2-carboxylate can enhance its reactivity towards nucleophiles, while the electron-donating methoxy group in Ethyl 1-(4-methoxyphenyl)sulfonylpyrrole-2-carboxylate can increase its stability.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to participate in various chemical reactions and interact with different molecular targets. Understanding its synthesis, reactivity, and applications can provide valuable insights for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H15NO4S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-3-19-14(16)13-5-4-10-15(13)20(17,18)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3 |
InChI Key |
JDSYECIXVIFSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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